3-Hydrazinyl-2-methylpyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Hydrazinyl-2-methylpyridine (CAS 160590-37-4) is a C6H9N3 heterocyclic building block featuring a nucleophilic hydrazine substituent at the 3-position of a 2-methylpyridine ring. With a molecular weight of 123.16 g/mol, a computed boiling point of 248.6±28 °C, and a reported melting point of 130–131 °C, this compound is supplied at a minimum purity of 95%.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 160590-37-4
Cat. No. B062370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-2-methylpyridine
CAS160590-37-4
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NN
InChIInChI=1S/C6H9N3/c1-5-6(9-7)3-2-4-8-5/h2-4,9H,7H2,1H3
InChIKeyCVNGHQZIUFEBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinyl-2-methylpyridine (CAS 160590-37-4) Procurement-Ready Profile: A Regiospecific Hydrazinopyridine Building Block for Heterocyclic Synthesis


3-Hydrazinyl-2-methylpyridine (CAS 160590-37-4) is a C6H9N3 heterocyclic building block featuring a nucleophilic hydrazine substituent at the 3-position of a 2-methylpyridine ring. With a molecular weight of 123.16 g/mol, a computed boiling point of 248.6±28 °C, and a reported melting point of 130–131 °C, this compound is supplied at a minimum purity of 95% [1]. It serves as a versatile intermediate for constructing nitrogen-rich heterocycles, including triazolopyridines and hydrazone derivatives, and is offered by multiple specialty chemical vendors for research-scale procurement .

Why Generic Hydrazinopyridine Substitution Fails: Regioisomeric and Physicochemical Differentiation of 3-Hydrazinyl-2-methylpyridine


Hydrazinopyridine isomers cannot be treated as interchangeable building blocks. The position of the hydrazine group relative to the pyridine nitrogen and the methyl substituent dictates both the electronic character of the nucleophilic center and the regiochemical outcome of subsequent cyclocondensation reactions. For example, 2-hydrazinyl-3-methylpyridine (CAS 4930-99-8) preferentially forms [1,2,4]triazolo[4,3-a]pyridine frameworks via oxidative cyclization, whereas 3-hydrazinyl-2-methylpyridine routes toward [1,2,4]triazolo[1,5-a]pyridine regioisomers under similar conditions [1][2]. Measured logP values differ substantially: 0.28 for 3-hydrazinyl-2-methylpyridine versus 1.45 for the 2-hydrazinyl-3-methyl isomer, indicating a >5-fold difference in calculated partition coefficient that impacts partitioning in biphasic reaction systems and chromatographic behavior . Generic substitution thus risks divergent synthetic outcomes and purification challenges.

Quantitative Differentiation Evidence: 3-Hydrazinyl-2-methylpyridine vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 3-Hydrazinyl-2-methylpyridine vs. 2-Hydrazinyl-3-methylpyridine

The calculated logP of 3-hydrazinyl-2-methylpyridine is 0.28, compared to 1.45 for the regioisomeric 2-hydrazinyl-3-methylpyridine (CAS 4930-99-8), a difference of 1.17 log units . This corresponds to a ~15-fold difference in the octanol/water partition coefficient (logP 0.28 ≈ P 1.9; logP 1.45 ≈ P 28), indicating that 3-hydrazinyl-2-methylpyridine is substantially more hydrophilic than its regioisomer.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Melting Point Differentiation: 3-Hydrazinyl-2-methylpyridine vs. 2-Hydrazinyl-3-methylpyridine

3-Hydrazinyl-2-methylpyridine exhibits a melting point of 130–131 °C, compared to 120.0–122.5 °C for 2-hydrazinyl-3-methylpyridine (CAS 4930-99-8) [1]. The ~9–10 °C higher melting point of the target compound implies stronger intermolecular hydrogen bonding in the crystalline lattice, which can be advantageous for purification via recrystallization.

Crystallization Purification Solid-State Characterization

Boiling Point Differentiation: 3-Hydrazinyl-2-methylpyridine vs. 3-Hydrazinyl-4-methylpyridine

The computed boiling point of 3-hydrazinyl-2-methylpyridine is 248.6±28.0 °C (at 760 mmHg), which is approximately 22 °C lower than the 271.0±28.0 °C calculated for the 4-methyl regioisomer 3-hydrazinyl-4-methylpyridine (CAS 794569-03-2) . This difference reflects altered intermolecular interactions resulting from the methyl group position relative to the hydrazine moiety.

Distillation Thermal Stability Process Chemistry

Regiochemical Synthetic Utility: Ortho-Methyl Steric and Electronic Effects on Heterocycle Formation

The ortho-methyl group in 3-hydrazinyl-2-methylpyridine exerts both steric and electronic effects that distinguish it from the unsubstituted 3-hydrazinylpyridine (CAS 42166-50-7). In cyclocondensation reactions with 1,3-dicarbonyl electrophiles, the 2-methyl substituent directs the initial hydrazone condensation and subsequent cyclization toward specific triazolopyridine regioisomers. The presence of a NO2 group in related hydrazinylpyridine substrates induces a Dimroth-type rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines, a pathway that is sensitive to the substitution pattern on the pyridine ring [1].

Cyclocondensation Triazolopyridine Synthesis Regioselectivity

Commercial Availability Breadth and Salt-Form Options vs. 3-Hydrazinyl-4-methylpyridine

3-Hydrazinyl-2-methylpyridine is offered by at least six identifiable specialty chemical suppliers (Fluorochem, AKSci, ChemScene, CymitQuimica, Leyan, Alchem Pharmtech) in free-base form at 95% purity, with the hydrochloride (CAS 1207832-68-5) and dihydrochloride (CAS 1803601-87-7) salt forms also commercially available . In contrast, 3-hydrazinyl-4-methylpyridine (CAS 794569-03-2) is listed by fewer vendors and is less commonly stocked in salt-form options, which limits procurement flexibility .

Procurement Logistics Salt Form Selection Supply Chain

Optimal Application Scenarios for 3-Hydrazinyl-2-methylpyridine: When to Source This Specific Hydrazinopyridine Building Block


Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Drug Candidates via Regioselective Cyclocondensation

Medicinal chemistry programs targeting [1,2,4]triazolo[1,5-a]pyridine-based kinase inhibitors or antibacterial agents benefit from sourcing 3-hydrazinyl-2-methylpyridine as the specific hydrazine component. The 2-methyl-3-hydrazinyl substitution pattern directs cyclocondensation with aldehydes or α-keto acids toward the [1,5-a] regioisomer, whereas the more common 2-hydrazinylpyridine yields the [4,3-a] scaffold, which occupies a different region of chemical space [1]. The compound's lower logP (0.28 vs. 1.45 for the 2-hydrazinyl isomer) facilitates aqueous workup of the cyclization reaction .

Hydrazone Library Synthesis for High-Throughput Screening

The free hydrazine group of 3-hydrazinyl-2-methylpyridine undergoes facile condensation with diverse aldehydes and ketones to generate hydrazone libraries. The 2-methyl substituent provides a defined steric environment adjacent to the reactive center (at the 3-position), which can influence the E/Z isomer ratio of the resulting hydrazones in a manner distinct from 3-hydrazinyl-4-methylpyridine, where the methyl group is positioned para to the reactive site [1]. The commercial availability of the hydrochloride salt form (CAS 1207832-68-5) further simplifies weighing and dissolution for automated library synthesis platforms .

Bifunctional Chelator Design for Radiometal Conjugation

In the design of hydrazinopyridine-based bifunctional chelators for ⁹⁹ᵐTc or ⁶⁸Ga radiopharmaceuticals, the attachment point of the linker to the pyridine ring critically influences complex stability. Literature precedent with related hydrazinonicotinamide systems indicates that linker attachment at the pyridine 3-position is preferred for maintaining chelation geometry [1]. 3-Hydrazinyl-2-methylpyridine provides a pre-functionalized scaffold with the hydrazine group at the 3-position ready for further derivatization, and its lower lipophilicity (logP 0.28) relative to the 2-hydrazinyl isomer reduces non-specific protein binding in the final conjugate, a desirable property in imaging agent development .

Process Chemistry Development Requiring Reproducible Crystallization and Drying

For synthetic route development that relies on isolation of the hydrazinopyridine intermediate via crystallization, the higher melting point of 3-hydrazinyl-2-methylpyridine (130–131 °C) compared to 2-hydrazinyl-3-methylpyridine (120–122 °C) indicates a more favorable crystalline lattice energy that can translate to higher recovery yields and easier drying to constant weight [1]. The availability of multiple salt forms (HCl and 2HCl) further allows the process chemist to select the physical form best suited to the solvent system and downstream coupling conditions .

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